molecular formula C17H14Cl2N2O2 B2506452 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline CAS No. 21412-80-6

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline

Cat. No.: B2506452
CAS No.: 21412-80-6
M. Wt: 349.21
InChI Key: RXWVHONZSNOENW-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is a nitro-functionalized dihydroisoquinoline derivative characterized by a dichlorobenzyl group at the 2-position and a nitromethyl group at the 1-position. This compound belongs to the broader class of 1,2-dihydroisoquinolines, which are synthesized via multicomponent reactions involving 2-(1-alkynyl)benzaldehydes, amines, and ketones under Lewis acid and organocatalyst co-catalysis . Notably, commercial availability of this compound has been discontinued, as indicated by supplier data .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1-(nitromethyl)-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c18-15-6-3-7-16(19)14(15)10-20-9-8-12-4-1-2-5-13(12)17(20)11-21(22)23/h1-9,17H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWVHONZSNOENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(N(C=CC2=C1)CC3=C(C=CC=C3Cl)Cl)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline typically involves multiple steps, starting with the preparation of the 2,6-dichlorobenzyl precursor This precursor can be synthesized through the chlorination of benzyl compounds under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitromethyl group can be reduced to an amine group under appropriate conditions.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The nitromethyl group can participate in redox reactions, while the dichlorobenzyl group can interact with biological membranes and proteins. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline with related dihydroisoquinolines and nitro-containing analogs, focusing on structural features, synthetic routes, and functional versatility.

Structural and Functional Group Comparisons
Compound Name Key Substituents Functional Groups Synthesis Method Yield (%) Reference
2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-DHIQ 2,6-Dichlorobenzyl, nitromethyl Nitro, halogen (Cl) Multicomponent reaction N/A
1-(3-Indolyl)-1,2-dihydroisoquinoline 3-Indolyl Indole, halogen (if present) Same as above + indole nucleophile >70
Isoconazole Nitrate (Impurity D) 2,6-Dichlorobenzyloxy, imidazole Nitrate, Cl Derived from Baylis-Hillman adducts N/A
N-Pbf-protected indazole derivatives Pyrrolidinylmethyl, ureido, benzyl Multiple heterocycles, Cl Stepwise coupling reactions N/A

Key Observations :

  • Nitro Group vs.
  • Halogen Substituents: The 2,6-dichlorobenzyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), similar to halogenated analogs described in multicomponent synthesis studies .
  • Synthetic Flexibility : While the target compound is synthesized via a one-pot multicomponent approach, Isoconazole-related impurities (e.g., Impurity D) are derived from Baylis-Hillman adducts, reflecting divergent strategies for introducing complexity .
Reactivity and Stability
  • Nitro Group Instability: The nitromethyl group may contribute to reduced thermal stability compared to non-nitro analogs. For example, nitro-containing pharmaceuticals often require stringent storage conditions, which may explain the discontinued commercial status of the target compound .
  • Halogen-Dependent Reactivity: The 2,6-dichlorobenzyl group enhances electrophilicity at the benzyl position, enabling palladium-catalyzed cross-couplings—a feature shared with other halogenated dihydroisoquinolines .

Biological Activity

The compound 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is a member of the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the available data on its biological properties, including cytotoxicity, antimicrobial activity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H17Cl2N3OC_{18}H_{17}Cl_2N_3O. The structure features a dichlorobenzyl moiety and a nitromethyl group attached to a dihydroisoquinoline framework. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Isoquinoline derivatives have also been evaluated for their antimicrobial properties. For instance, a related study demonstrated that certain isoquinoline derivatives displayed substantial antibacterial and antifungal activity against multiple strains . The presence of electron-withdrawing groups like nitro and chloro in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The proposed mechanisms by which isoquinoline derivatives exert their biological effects include:

  • Apoptosis Induction : Many isoquinolines activate apoptotic pathways in cancer cells. This involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may act as inhibitors of enzymes involved in critical cellular processes, such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
4-Chlorobenzyl DerivativesCytotoxicityInduced apoptosis in various cancer cell lines.
Fluorene DerivativesAntimicrobial & AnticancerShowed significant activity against A-549 and MCF-7 cell lines; effective against bacterial strains.

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